molecular formula C11H7BrN4O4S B2856586 5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-70-3

5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2856586
CAS No.: 1021262-70-3
M. Wt: 371.17
InChI Key: WPZQPCMMWUBULA-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine-4,6-dione family, characterized by a thioxo group at position 2 and a substituted aminomethylene moiety at position 4. Synthesis typically involves coupling reactions, as seen in analogous compounds (e.g., uses dioxane and toluenesulfonic acid for pyrimidine derivatives) .

Properties

IUPAC Name

5-[(2-bromo-4-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O4S/c12-7-3-5(16(19)20)1-2-8(7)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMPFNDAXNSDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10BrN3O3S
  • Molecular Weight : 243.19 g/mol

The structure features a thioxodihydropyrimidine core substituted with a bromo-nitrophenyl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation. They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
  • Case Study : In vitro studies have shown that derivatives of dihydropyrimidines can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate pathways such as the PI3K/Akt and MAPK signaling cascades has been noted as a potential mechanism for its anticancer effects .

Antimicrobial Activity

Compounds similar to this thioxodihydropyrimidine derivative have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Research has demonstrated that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound class is another area of interest:

  • Research Findings : Dihydropyrimidines have shown potential in scavenging free radicals and reducing oxidative stress in cellular models. This property is beneficial not only in preventing cellular damage but also in enhancing the efficacy of other therapeutic agents .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of various bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor progression or bacterial survival.
  • Cell Cycle Arrest : By interfering with the normal cell cycle, it can prevent cancer cells from dividing.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) ()

  • Structure : A dimeric analog with a phenylenedimethylylidene linker.
  • Synthesis: Likely involves Knoevenagel condensation, a common method for dihydropyrimidine derivatives .

5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (–5)

  • Structure : Features electron-donating 3,4-dimethoxybenzylidene at position 5.
  • Properties : Increased solubility in polar solvents compared to the nitro/bromo-substituted target compound. Characterized via UV-Vis (λₐᵦₛ ~300 nm), IR (C=O at 1712 cm⁻¹), and NMR (δH 3.69–3.77 for OCH₃) .
Functional Group Modifications

2-Thioxo vs. Oxo Derivatives

  • Example : Thymine (5-methylpyrimidine-2,4(1H,3H)-dione, ).

Halogen and Nitro Substituents

  • Example : Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, ).
  • Impact: Bromine enhances lipophilicity and bioactivity (e.g., bromacil’s herbicidal activity).
Heterocyclic Hybrids

Thiazolo[3,2-a]pyrimidine-dione ()

  • Structure : Fused thiazole and pyrimidine-dione rings with thiophene and dimethoxyphenyl groups.
  • The thiophene moiety introduces π-conjugation, differing from the target compound’s aromatic amine substituent .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications References
Target Compound Dihydropyrimidine-4,6-dione 2-Bromo-4-nitrophenylaminomethylene Coupling reaction Potential enzyme inhibition, redox activity
5,5'-(1,4-Phenylenedimethylylidene)bis(...) () Bis-dihydropyrimidine-dione Phenylenedimethylylidene linker Knoevenagel condensation Photophysical materials, catalysis
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-... (–5) Dihydropyrimidine-4,6-dione 3,4-Dimethoxybenzylidene Recrystallization (EtOH) Solubility in polar solvents
Bromacil () Pyrimidine-2,4(1H,3H)-dione 5-Bromo, 6-methyl, 1-methylpropyl Not specified Herbicide
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-... () Thiazolo[3,2-a]pyrimidine-dione Thiophene, dimethoxyphenyl Multi-step synthesis Optoelectronic materials

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (Br, NO₂) in the target compound may enhance electrophilicity, favoring nucleophilic attack in synthetic modifications compared to methoxy-substituted analogs .
  • Spectroscopic Signatures : Distinct NMR shifts (e.g., aromatic protons in the 6.72–7.85 ppm range for thiophene-containing analogs) differentiate substituent impacts .

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